

Application Notes and Protocols for 4-Nitrophenylacetic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Nitrophenoxyacetic acid*

Cat. No.: *B156986*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nitrophenylacetic acid as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Detailed experimental protocols and quantitative data are presented to facilitate its application in a laboratory setting.

Introduction

4-Nitrophenylacetic acid (CAS No. 104-03-0) is an organic compound that serves as a critical building block in the synthesis of a variety of pharmaceutical intermediates.^{[1][2][3]} Its chemical structure, featuring a phenylacetic acid backbone with a nitro group at the para position, makes it a valuable precursor for numerous therapeutic agents.^{[4][5]} This compound is typically a beige to yellow crystalline powder and is utilized in the production of penicillins, local anesthetics, and potential angiogenesis inhibitors.^{[3][4][6]}

Applications in Pharmaceutical Intermediate Synthesis

The primary application of 4-nitrophenylacetic acid in pharmaceutical synthesis is its conversion to other key intermediates, most notably 4-aminophenylacetic acid.

Synthesis of 4-Aminophenylacetic Acid

The reduction of the nitro group in 4-nitrophenylacetic acid to an amine group yields 4-aminophenylacetic acid. This transformation is a pivotal step in the synthesis of various pharmaceuticals. A common method for this reduction is catalytic hydrogenation.[\[7\]](#)

Synthesis of Penicillin Precursors

4-Nitrophenylacetic acid is also used as a precursor in the manufacturing of certain types of penicillin.[\[4\]](#)[\[6\]](#)

Synthesis of Potential Angiogenesis Inhibitors

Research has shown that 4-nitrophenylacetic acid can be used in the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, which are compounds that may act as angiogenesis inhibitors.[\[4\]](#)

Synthesis of Local Anesthetics

This compound also finds application in the creation of local anesthetics, highlighting its broad utility in drug development.[\[3\]](#)[\[4\]](#)[\[6\]](#)

Quantitative Data

Physicochemical Properties of 4-Nitrophenylacetic Acid

Property	Value	Reference
CAS Number	104-03-0	[1] [4]
Molecular Formula	C ₈ H ₇ NO ₄	[5] [8]
Molecular Weight	181.15 g/mol	[5] [8]
Appearance	Beige to yellow crystalline powder	[4] [9]
Melting Point	151-152 °C	[10]
Purity	>98.0% (HPLC)	[4]

Synthesis of 4-Aminophenylacetic Acid from 4-Nitrophenylacetic Acid

Parameter	Value	Reference
Starting Material	4-Nitrophenylacetic acid	[7][11]
Reducing Agent	Skeletal Nickel (Raney Nickel)	[7]
Solvent	Ethanol	[7]
Temperature	90-100 °C	[7]
Pressure	0.7-1.2 MPa	[7]
Reaction Time	2-3 hours	[7]
Yield	83-84%	[11]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenylacetic Acid from p-Nitrobenzyl Cyanide

This protocol is based on the hydrolysis of p-nitrobenzyl cyanide.[10]

Materials:

- p-Nitrobenzyl cyanide
- Concentrated sulfuric acid (sp. gr. 1.84)
- Water
- 1-L round-bottomed flask
- Reflux condenser
- Asbestos board
- Filtration apparatus

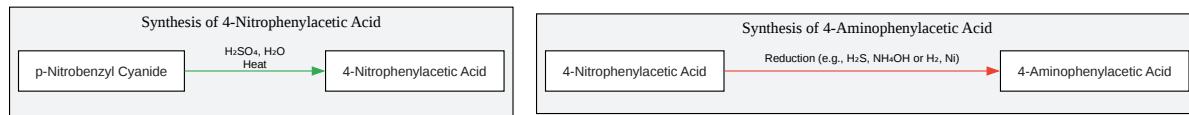
Procedure:

- In a 1-L round-bottomed flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.
- Prepare a solution of 300 cc (5.4 moles) of concentrated sulfuric acid in 280 cc of water.
- Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide and shake well to moisten the solid.
- Use the remaining acid solution to wash down any solid adhering to the flask walls.
- Attach a reflux condenser and place the flask over a 10-cm hole in a large sheet of asbestos board.
- Heat the mixture until it boils and continue boiling for fifteen minutes.
- Dilute the reaction mixture with an equal volume of cold water and cool to 0°C or below.
- Filter the solution and wash the precipitate with ice water.
- Dissolve the precipitate in 1600 cc of boiling water and filter the hot solution rapidly.
- Allow the filtrate to cool, whereupon 4-nitrophenylacetic acid will separate as pale yellow needles.
- Collect the crystals by filtration. The expected yield is 103–106 g (92–95%).

Protocol 2: Synthesis of 4-Aminophenylacetic Acid from 4-Nitrophenylacetic Acid

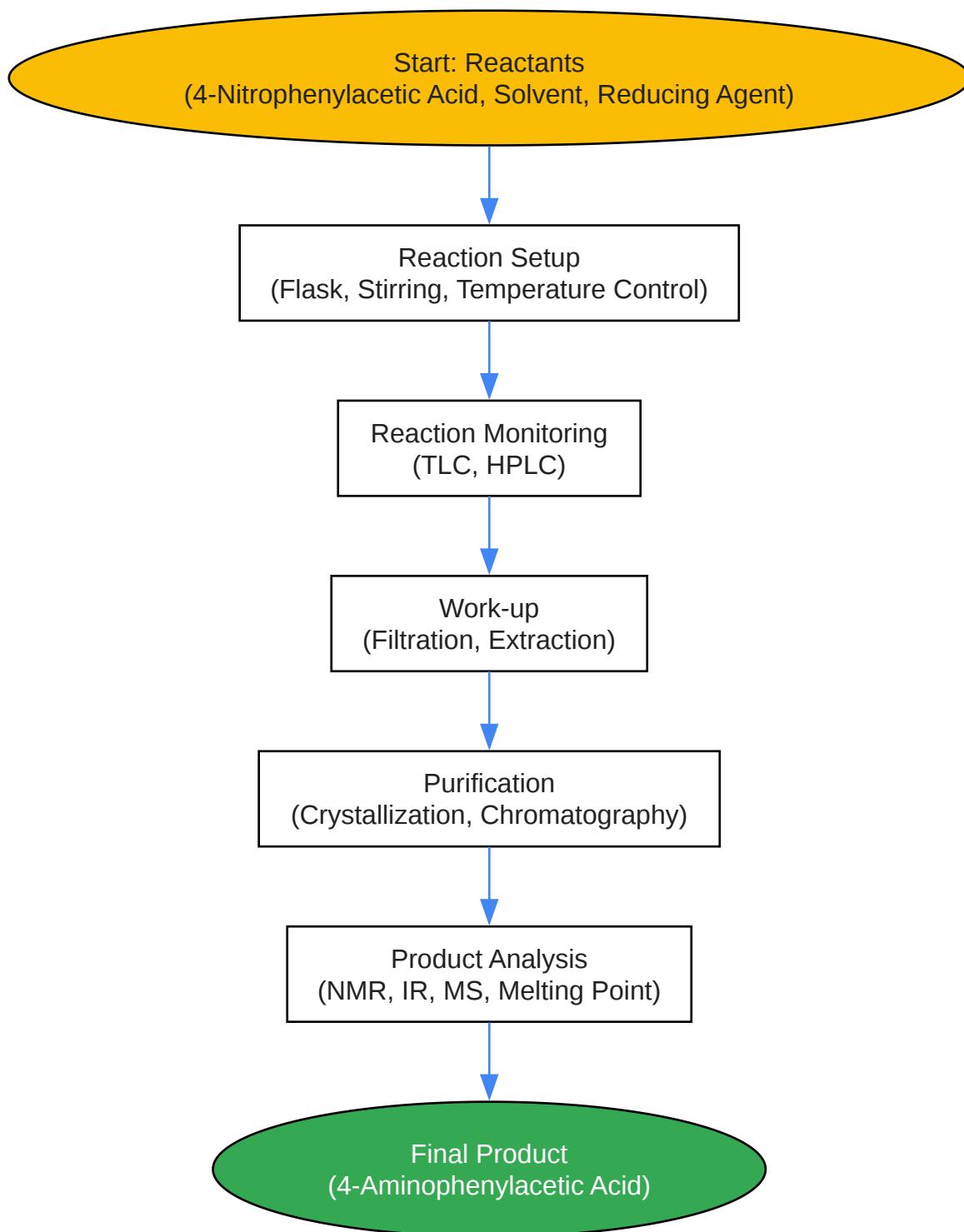
This protocol describes the reduction of 4-nitrophenylacetic acid using hydrogen sulfide in an aqueous ammonia solution.[\[11\]](#)

Materials:


- 4-Nitrophenylacetic acid
- 6 N aqueous ammonia (sp. gr. about 0.95)

- Hydrogen sulfide
- Glacial acetic acid
- 1500-cc flask
- Ice bath
- Filtration apparatus

Procedure:


- In a 1500-cc flask, add 500 cc of 6 N aqueous ammonia.
- Slowly introduce 100 g (0.55 mole) of 4-nitrophenylacetic acid with shaking.
- Place the flask in an ice bath and saturate the mixture with hydrogen sulfide, keeping the temperature below 50°C.
- Gently boil the solution under a hood to remove excess hydrogen sulfide and ammonia. The solution will change from dark orange-red to pale yellow.
- Filter off the deposited sulfur by suction.
- Rapidly stir 40 cc of glacial acetic acid into the hot filtrate.
- The 4-aminophenylacetic acid will crystallize out. Collect the crude product by filtration.
- Recrystallize the crude material from 4 L of distilled water to obtain a purified product. The expected yield is 69–70 g (83–84%).

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from p-nitrobenzyl cyanide to 4-aminophenylacetic acid.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis using 4-nitrophenylacetic acid.

Safety and Handling

4-Nitrophenylacetic acid is a skin and strong eye irritant.[\[5\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, rinse the affected area with plenty of water. When heated to decomposition, it may emit toxic vapors of nitrogen oxides.[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Actylis - 4-Nitrophenylacetic Acid - API Intermediate - Catalyst [solutions.actylis.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 4-Nitrophenyl acetic Acid 104-03-0 Online [nsrlaboratories.com]
- 4. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 5. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google Patents [patents.google.com]
- 8. biosynth.com [biosynth.com]
- 9. bocsci.com [bocsci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Application Notes and Protocols for 4-Nitrophenylacetic Acid in Pharmaceutical Intermediate Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156986#application-of-4-nitrophenoxyacetic-acid-in-pharmaceutical-intermediate-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com